Phosphothiophosphoric acid-adenylate ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

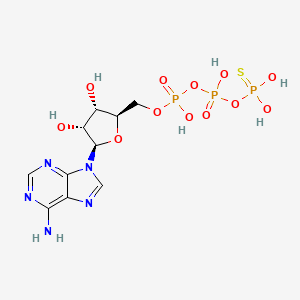

Adenosine 5'-[gamma-thio]triphosphate is a nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur. It is functionally related to an ATP and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate.

A nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur.

生物活性

Phosphothiophosphoric acid-adenylate ester, commonly referred to as ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) where the oxygen atom in the gamma phosphate position is replaced by a sulfur atom. This modification significantly alters its biological activity, making it a critical tool in biochemical research, particularly in studies involving energy metabolism and enzyme regulation.

- Molecular Formula : C₁₀H₁₅N₆O₉PS

- Molecular Weight : Approximately 507.20 g/mol

- Structural Modification : The substitution of the oxygen atom with sulfur enhances its stability against hydrolysis, allowing it to serve as a competitive inhibitor for ATP-dependent processes.

ATPγS acts primarily by inhibiting mitochondrial ATPase and other ATP-dependent enzymes. This inhibition disrupts normal ATP hydrolysis, which is vital for cellular energy metabolism. The compound's unique structure allows it to bind effectively to active sites of enzymes that typically utilize ATP, thus preventing the usual biochemical reactions from occurring.

Biological Applications

- Inhibition of Mitochondrial ATPase : ATPγS has been shown to effectively inhibit both soluble and membrane-bound forms of mitochondrial ATPase, leading to decreased ATP production and alterations in cellular energy states .

- Research Tool in Biochemistry : Due to its non-hydrolyzable nature, ATPγS is widely used in studies investigating energy metabolism, enzyme kinetics, and signal transduction pathways. It provides insights into how energy-dependent processes are regulated within cells.

- Substrate for Kinases : ATPγS can serve as a substrate for various protein kinases, although with lower efficiency compared to ATP. This property is exploited in experimental setups to study phosphorylation events without the complication of rapid hydrolysis .

Case Study 1: Inhibition of Protein Kinases

A study investigated the binding interactions between this compound and several protein kinases. The results indicated that while ATPγS could bind to the active sites similarly to ATP, its slower rate of hydrolysis allowed for prolonged inhibition of kinase activity, making it useful for dissecting kinase signaling pathways .

Case Study 2: Mitochondrial Function

Research focused on mitochondrial function showed that treatment with ATPγS resulted in significant reductions in oxidative phosphorylation rates, highlighting its role as an inhibitor of mitochondrial bioenergetics. This study provided insights into how altering nucleotide structures can influence mitochondrial activity and energy production .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phosphoaminophosphonic Acid-Adenylate Ester | Analog of ATP with nitrogen substitution | Competitive inhibitor of mitochondrial ATPase |

| Adenosine 5'-[gamma-thio]triphosphate | Sulfur substitution at gamma phosphate | Substrate for protein kinases; slower hydrolysis rate |

| Adenosine-5'-diphosphate | Naturally occurring derivative of ATP | Plays a role in energy transfer and metabolism |

科学的研究の応用

Biochemical Pathways and Enzyme Studies

Phosphothiophosphoric acid-adenylate ester is utilized to study various biochemical pathways due to its ability to mimic ATP. It serves as a substrate for enzymes that interact with ATP, allowing researchers to investigate enzyme kinetics and mechanisms.

- Example Study : In research focused on pyruvate carboxylase, this compound was shown to interact with the enzyme, providing insights into its catalytic mechanism and regulation under physiological conditions .

Inhibition Studies

The compound acts as a competitive inhibitor for several ATP-dependent processes, including mitochondrial ATPase activity. This property is leveraged to understand the role of ATP in cellular metabolism and energy transfer.

- Case Study : A study demonstrated that this compound effectively inhibited soluble and membrane-bound mitochondrial ATPase, leading to reduced oxidative phosphorylation rates . This inhibition aids in elucidating the energy dynamics within cells.

Molecular Docking and Drug Design

Recent advancements in computational biology have facilitated the use of this compound in molecular docking studies to identify potential drug targets.

- Research Findings : In a study investigating the binding interactions of various kinase inhibitors, this compound served as a reference ligand, revealing critical binding modes that inform drug design . The structural analysis highlighted its interactions with specific amino acid residues in target proteins.

Genetic Research

The compound has been implicated in DNA repair mechanisms, particularly in dam-dependent methyl-directed DNA mismatch repair pathways. Its role as a molecular matchmaker suggests potential applications in genetic engineering and synthetic biology.

- Significant Insight : this compound was identified as crucial for the functionality of mismatch repair endonuclease PMS2, indicating its importance in maintaining genomic stability .

Comparative Analysis of Applications

The following table summarizes key applications of this compound across different fields:

| Field | Application | Significance |

|---|---|---|

| Biochemistry | Substrate for enzyme studies | Understanding enzyme kinetics |

| Pharmacology | Inhibitor for ATP-dependent processes | Insights into cellular energy dynamics |

| Computational Biology | Molecular docking studies | Informing drug design and target identification |

| Genetics | Role in DNA repair mechanisms | Implications for genetic stability and engineering |

特性

CAS番号 |

35094-46-3 |

|---|---|

分子式 |

C10H16N5O12P3S |

分子量 |

523.25 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

NLTUCYMLOPLUHL-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

Key on ui other cas no. |

117750-47-7 35094-46-3 |

同義語 |

(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。